7-Cyclopropylisoquinolin-1-ol
Overview
Description
7-Cyclopropylisoquinolin-1-ol is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are commonly found in various natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyclopropylisoquinolin-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of cyclopropylamine and isoquinoline derivatives, which undergo cyclization in the presence of a catalyst such as palladium or nickel. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 7-Cyclopropylisoquinolin-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted isoquinolines, which can have enhanced biological activities and potential therapeutic applications.
Scientific Research Applications
7-Cyclopropylisoquinolin-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly in the treatment of neurological disorders and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-Cyclopropylisoquinolin-1-ol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in the biosynthesis of nucleic acids, thereby exhibiting antimicrobial or anticancer activities. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Isoquinoline: The parent compound of 7-Cyclopropylisoquinolin-1-ol, known for its wide range of biological activities.
Quinoline: Another nitrogen-containing heterocycle with significant medicinal applications.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different chemical properties and biological activities.
Uniqueness: this compound stands out due to the presence of the cyclopropyl group, which imparts unique steric and electronic effects. These effects can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for drug discovery and development.
Properties
IUPAC Name |
7-cyclopropyl-2H-isoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-12-11-7-10(8-1-2-8)4-3-9(11)5-6-13-12/h3-8H,1-2H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBBPGNPGOCEOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(C=C2)C=CNC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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